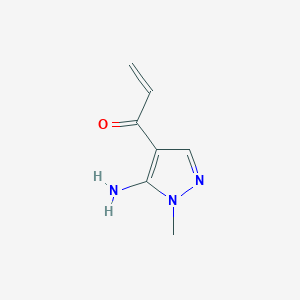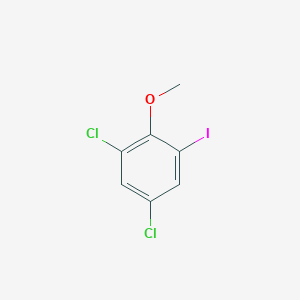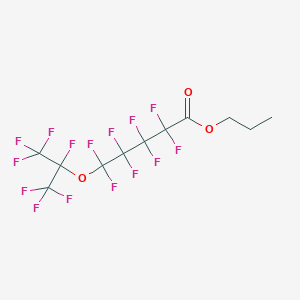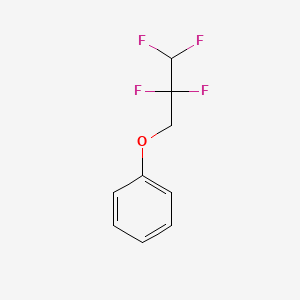![molecular formula C20H23BN2O2 B12089782 1-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-benzimidazole](/img/structure/B12089782.png)
1-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-phenyl-5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-benzimidazol ist eine komplexe organische Verbindung, die einen Benzimidazol-Kern aufweist, der mit einer Phenylgruppe und einer Dioxaborolan-Einheit substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-Methyl-2-phenyl-5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-benzimidazol beinhaltet in der Regel die folgenden Schritte:
Bildung des Benzimidazol-Kerns: Dies wird üblicherweise durch die Kondensation von o-Phenylendiamin mit einer geeigneten Carbonsäure oder deren Derivat unter sauren Bedingungen erreicht.
Einführung der Phenylgruppe: Die Phenylgruppe kann durch eine Suzuki-Miyaura-Kreuzkupplung eingeführt werden, bei der eine Phenylboronsäure oder deren Ester mit einem halogenierten Benzimidazol-Derivat in Gegenwart eines Palladiumkatalysators reagiert.
Anlagerung der Dioxaborolan-Einheit: Die Dioxaborolan-Gruppe wird typischerweise durch eine Borylierungsreaktion eingeführt, bei der ein geeignetes Borreagenz unter geeigneten Bedingungen mit dem Benzimidazol-Derivat reagiert.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit. Dies kann kontinuierliche Strömungsreaktoren und fortschrittliche Reinigungsverfahren wie Kristallisation und Chromatographie umfassen.
Chemische Reaktionsanalyse
Arten von Reaktionen
1-Methyl-2-phenyl-5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-benzimidazol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um funktionelle Gruppen wie Hydroxyl- oder Carbonylgruppen einzuführen.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Benzimidazol-Kern oder die Phenylgruppe zu modifizieren.
Substitution: Die Verbindung kann an nukleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, insbesondere an den Phenyl- oder Benzimidazol-Einheiten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden häufig verwendet.
Substitution: Reagenzien wie Halogene (Cl₂, Br₂) oder Nukleophile (NH₃, OH⁻) können unter geeigneten Bedingungen eingesetzt werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann Oxidation zu hydroxylierten oder carbonyllierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen an die Phenyl- oder Benzimidazolringe einführen können .
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-phenyl-5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-benzimidazol hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein in der organischen Synthese verwendet, insbesondere bei der Bildung komplexer Moleküle durch Kreuzkupplungsreaktionen.
Biologie: Die Verbindung kann bei der Entwicklung von bioaktiven Molekülen verwendet werden, einschließlich potenzieller Pharmazeutika.
Medizin: Es wird weiterhin geforscht, ob es als Therapeutikum eingesetzt werden kann, insbesondere bei der Behandlung von Krebs und Infektionskrankheiten.
Wirkmechanismus
Der Wirkmechanismus von 1-Methyl-2-phenyl-5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-benzimidazol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Dioxaborolan-Einheit kann reversible kovalente Bindungen mit Diolen und anderen Nukleophilen bilden, wodurch sie bei der Enzyminhibition und molekularen Erkennung nützlich ist. Der Benzimidazol-Kern kann mit DNA und Proteinen interagieren und so möglicherweise biologische Prozesse stören und zu therapeutischen Wirkungen führen .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzimidazole core or the phenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or benzimidazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or benzimidazole rings .
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-benzimidazole involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The benzimidazole core can interact with DNA and proteins, potentially disrupting biological processes and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol: Ähnliche Struktur, jedoch mit einem Imidazol-Kern anstelle von Benzimidazol.
1-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol: Besitzt einen Pyrazol-Kern, der bei der Synthese von Chinoxalin-Derivaten verwendet wird.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anilin: Enthält eine Anilin-Einheit, die in verschiedenen organischen Synthesen verwendet wird.
Einzigartigkeit
1-Methyl-2-phenyl-5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-benzimidazol ist aufgrund seiner Kombination aus einem Benzimidazol-Kern mit einer Phenylgruppe und einer Dioxaborolan-Einheit einzigartig. Diese einzigartige Struktur verleiht ihm eine spezifische chemische Reaktivität und biologische Aktivität, wodurch es in verschiedenen Forschungs- und industriellen Anwendungen wertvoll ist.
Eigenschaften
Molekularformel |
C20H23BN2O2 |
|---|---|
Molekulargewicht |
334.2 g/mol |
IUPAC-Name |
1-methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole |
InChI |
InChI=1S/C20H23BN2O2/c1-19(2)20(3,4)25-21(24-19)15-11-12-17-16(13-15)22-18(23(17)5)14-9-7-6-8-10-14/h6-13H,1-5H3 |
InChI-Schlüssel |
PMMFWPYLZARBHU-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=N3)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[3-[3-acetamido-5-[3-acetamido-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12089724.png)
![N-[6-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-2-yl]-2-methylpropanamide](/img/structure/B12089728.png)

![(NE)-N-[(3-fluoropyridin-2-yl)methylidene]hydroxylamine](/img/structure/B12089735.png)

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(1H-indol-3-yloxy)oxan-3-yl]acetamide](/img/structure/B12089751.png)




